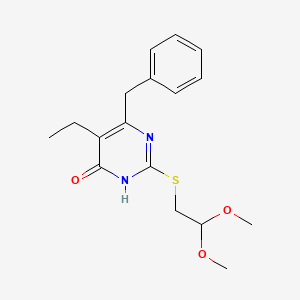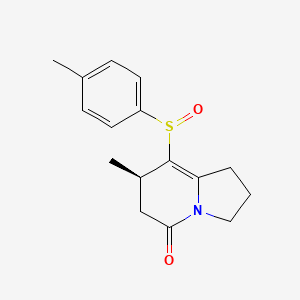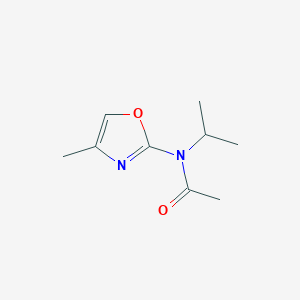
1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a dihydroisobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran typically involves the reaction of 4-chlorobenzaldehyde with appropriate reagents to form the dihydroisobenzofuran core. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Bis(4-chlorophenyl)-2-propen-1-one
- 1,3-Bis(4-chlorophenyl)imidazolium chloride
Comparison: 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran is unique due to its dihydroisobenzofuran core, which imparts distinct chemical and physical properties compared to its analogs. While similar compounds may share some reactivity, the presence of the dihydroisobenzofuran ring in 1,3-Bis(4-chlorophenyl)-4,7-dihydroisobenzofuran provides unique steric and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
CAS No. |
5465-43-0 |
|---|---|
Molecular Formula |
C20H14Cl2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H14Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-2,5-12H,3-4H2 |
InChI Key |
KSKOSMVZSZYIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C(OC(=C21)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


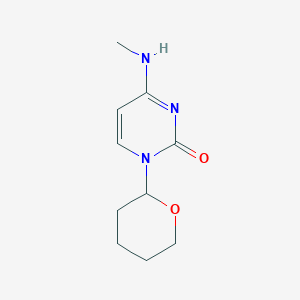

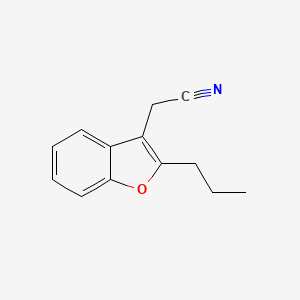
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
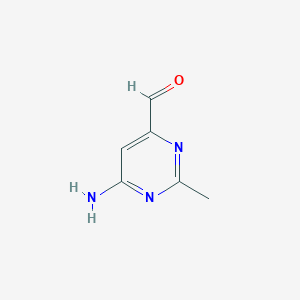
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
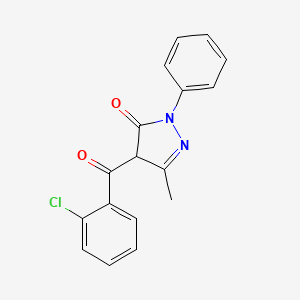
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
